

AZ-5104: A Technical Guide to the Active Metabolite of Osimertinib

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For Researchers, Scientists, and Drug Development Professionals

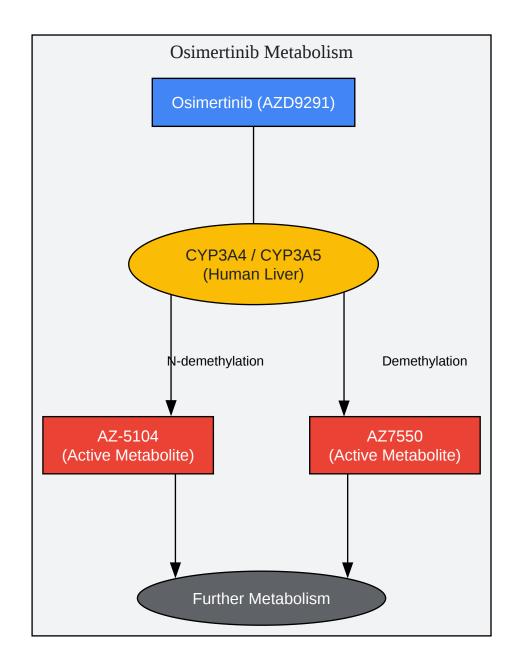
Introduction

Osimertinib (AZD9291) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has become a cornerstone in the treatment of non-small cell lung cancer (NSCLC), particularly in patients with EGFR T790M resistance mutations.[1][2] Like many pharmaceuticals, osimertinib is metabolized in the body into various compounds. Among these, **AZ-5104**, a des-methyl metabolite, has been identified as a pharmacologically active agent that significantly contributes to the overall therapeutic effect and potential toxicity profile of the parent drug.[3][4] This technical guide provides an in-depth analysis of **AZ-5104**, covering its metabolism, pharmacokinetics, pharmacodynamics, and the experimental methodologies used for its characterization.

Metabolism of Osimertinib to AZ-5104

AZ-5104 is formed through the N-demethylation of the indole N-methyl group on the osimertinib molecule.[5][6] In humans, this metabolic conversion is primarily mediated by the cytochrome P450 enzymes CYP3A4 and CYP3A5 in the liver.[7][8][9] Preclinical studies have revealed species-specific differences in metabolism; for instance, the murine Cyp2d gene cluster plays a more dominant role in mice.[7] **AZ-5104** is one of two major circulating active metabolites, the other being AZ7550, which is formed by demethylation of the terminal amine.[5][7] Both metabolites are further metabolized, predominantly by CYP3A enzymes.[7][9]





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Caption: Metabolic conversion of osimertinib to its active metabolites, AZ-5104 and AZ7550.

Pharmacokinetics and Distribution

Following oral administration of osimertinib, **AZ-5104** circulates in plasma at levels approximately 10% of the parent compound at steady state.[5] In preclinical mouse models, plasma concentrations of **AZ-5104** have been observed to be up to 33% of osimertinib three hours after dosing.[10]



A critical aspect of its pharmacokinetic profile is its distribution. While osimertinib effectively penetrates the blood-brain barrier, **AZ-5104** shows markedly limited brain accumulation.[11][12] [13] This suggests that the central nervous system activity of osimertinib therapy is primarily driven by the parent drug. Conversely, higher systemic exposure to **AZ-5104** has been associated with an increased incidence of adverse events, such as diarrhea and other grade ≥ 2 toxicities, underscoring its clinical relevance for safety monitoring.

Pharmacodynamics and Biological Activity

AZ-5104 functions as a potent, irreversible inhibitor of EGFR, retaining the same covalent binding mechanism as osimertinib.[3] Preclinical studies consistently demonstrate that **AZ-5104** is more potent than its parent compound against mutant forms of EGFR. However, this increased potency comes at the cost of reduced selectivity against wild-type EGFR (WT-EGFR), which is believed to contribute to some of the dose-limiting toxicities observed with osimertinib therapy.[3][6][10]

Data Presentation: Quantitative Activity of AZ-5104

The inhibitory activity of **AZ-5104** has been quantified through various biochemical and cellular assays. The tables below summarize key IC50 values, representing the concentration of the inhibitor required to reduce enzyme activity or cell viability by 50%.

Table 1: Biochemical IC50 Values of AZ-5104 Against EGFR and Related Kinases

Target Kinase	Mutation	IC50 (nM)	
EGFR	L858R/T790M	1	
EGFR	L858R	6	
EGFR	L861Q	1	
EGFR	Wild-Type	25	
ErbB4	Wild-Type	7	

Data sourced from MedchemExpress and Selleck Chemicals.[14][15]



Table 2: Cellular IC50 Values of **AZ-5104** for Inhibition of EGFR Phosphorylation and Cell Viability

Cell Line	EGFR Mutation Status	Assay Endpoint	IC50 (nM)
NCI-H1975	L858R/T790M	p-EGFR Inhibition	2
NCI-H1975	L858R/T790M	Cell Viability	3.3
PC-9VanR	Exon 19 del/T790M	p-EGFR Inhibition	1
PC-9	Exon 19 del	p-EGFR Inhibition	2
PC-9	Exon 19 del	Cell Viability	2.6
LoVo	Wild-Type	p-EGFR Inhibition	33
NCI-H2073	Wild-Type	p-EGFR Inhibition	53
Calu-3	Wild-Type	Cell Viability	80

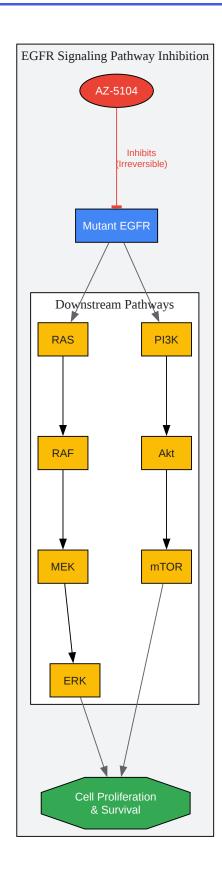
Data sourced from BioCrick and Selleck Chemicals.[10][15]

In vivo studies using xenograft models have confirmed the potent anti-tumor activity of **AZ-5104**. When administered directly, **AZ-5104** effectively induces significant and sustained tumor regression in mice bearing EGFR-mutant tumors, demonstrating that it is not merely a bystander metabolite but a key contributor to the overall efficacy of osimertinib.[10][15][16]

Signaling Pathway Modulation Primary EGFR Pathway Inhibition

The primary mechanism of action for **AZ-5104** is the inhibition of the EGFR signaling cascade. By covalently binding to the cysteine residue (C797) in the ATP-binding pocket of mutant EGFR, it blocks receptor autophosphorylation.[17] This action prevents the activation of critical downstream pro-survival pathways, including the RAS-RAF-MEK-ERK and PI3K-Akt-mTOR pathways, ultimately leading to an inhibition of cell proliferation and induction of apoptosis in cancer cells.[18][19]





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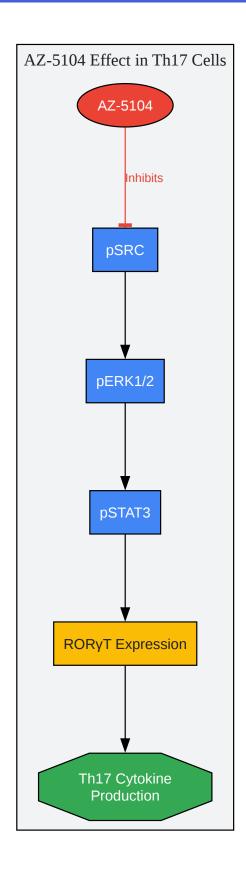
Caption: AZ-5104 irreversibly inhibits mutant EGFR, blocking downstream signaling.



Off-Target Signaling Effects

Recent research has uncovered a dichotomous role for **AZ-5104** concerning the RORy and RORyT nuclear receptors, which are crucial for the differentiation of Th17 lymphocytes.[20] While it can act as an RORy agonist at low micromolar concentrations, it also inhibits the SRC-ERK-STAT3 signaling pathway in differentiating Th17 cells. This inhibition leads to a downregulation of RORyT expression and a reduction in Th17-related cytokine production, suggesting potential immunomodulatory effects that are independent of EGFR inhibition.[20]





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Caption: AZ-5104 inhibits the SRC-ERK-STAT3 pathway in differentiating Th17 cells.[20]



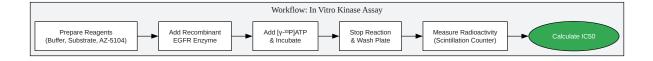
Experimental Protocols

Protocol 1: In Vitro Kinase Assay for IC50 Determination

This protocol outlines a method to determine the biochemical potency of **AZ-5104** against recombinant EGFR.

- Reaction Mixture Preparation: Prepare a kinase reaction buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT).
- Compound Dilution: Perform a serial dilution of **AZ-5104** in DMSO to create a range of concentrations (e.g., 0.1 nM to 10 μ M).
- Assay Plate Setup: In a 96-well filter plate, add the reaction buffer, a specific peptide substrate for EGFR, and the diluted AZ-5104.
- Kinase Reaction Initiation: Add recombinant EGFR enzyme (e.g., EGFR L858R/T790M) to each well to start the reaction.
- Phosphorylation: Add radiolabeled ATP (e.g., [y-33P]ATP) and incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow for substrate phosphorylation.
- Reaction Termination: Stop the reaction by adding phosphoric acid.
- Washing: Wash the filter plate to remove unbound ATP.
- Detection: Measure the radioactivity retained on the filter, corresponding to the phosphorylated substrate, using a scintillation counter.
- Data Analysis: Plot the percentage of inhibition against the logarithm of the AZ-5104
 concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50
 value.[15][21]





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Caption: Experimental workflow for determining the biochemical IC50 of AZ-5104.

Protocol 2: Cellular EGFR Phosphorylation Assay via Western Blot

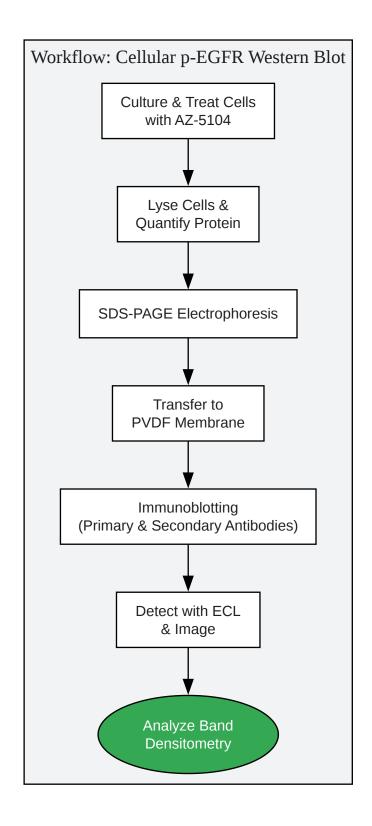
This protocol details the assessment of **AZ-5104**'s ability to inhibit EGFR phosphorylation in a cellular context.

- Cell Culture: Culture EGFR-mutant human cancer cells (e.g., NCI-H1975) in appropriate media until they reach 70-80% confluency.
- Serum Starvation: To reduce basal signaling, starve the cells in serum-free media for 12-24 hours.
- Inhibitor Treatment: Treat the cells with various concentrations of AZ-5104 for a defined period (e.g., 1-4 hours).
- Ligand Stimulation (Optional): Stimulate the cells with EGF (e.g., 100 ng/mL for 15 minutes) to induce maximal EGFR phosphorylation.
- Cell Lysis: Wash cells with ice-cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA protein assay.
- Sample Preparation: Normalize protein concentrations for all samples and add Laemmli sample buffer. Boil at 95-100°C for 5 minutes to denature the proteins.



- SDS-PAGE: Load 20-30 μg of protein per lane onto a polyacrylamide gel and perform electrophoresis to separate proteins by size.
- Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
- Immunoblotting:
 - Block the membrane with 5% BSA or non-fat milk in TBST.
 - Incubate overnight at 4°C with a primary antibody specific for phosphorylated EGFR (p-EGFR).
 - Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
- Stripping and Reprobing: Strip the membrane and reprobe with antibodies for total EGFR and a loading control (e.g., β-actin) to ensure equal protein loading.
- Analysis: Quantify band intensity using densitometry to determine the reduction in p-EGFR relative to total EGFR.[18][19][22]





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Caption: Experimental workflow for analyzing cellular p-EGFR levels via Western Blot.



Conclusion

AZ-5104 is a critical active metabolite of osimertinib, characterized by its potent, irreversible inhibition of mutant EGFR. It plays a dual role, contributing significantly to the anti-tumor efficacy of osimertinib while also being implicated in its off-target toxicities due to a reduced selectivity margin against wild-type EGFR.[3][6] A thorough understanding of the distinct pharmacokinetic and pharmacodynamic profiles of active metabolites like **AZ-5104** is paramount for optimizing drug design, predicting clinical outcomes, and managing the safety of targeted cancer therapies. The continued investigation into its unique biological activities, including potential immunomodulatory effects, will further refine our understanding of osimertinib's complex in vivo behavior.

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